molecular formula C21H18N2OS B2909929 (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-13-6

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2909929
CAS No.: 476672-13-6
M. Wt: 346.45
InChI Key: NVZARXQJQWLTRK-WQRHYEAKSA-N
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Description

(Z)-3-(4-Ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound featuring a conjugated acrylonitrile backbone linking a 4-ethylphenyl group and a 4-(3-methoxyphenyl)thiazole moiety. This molecular architecture, which incorporates a thiazole ring and an acrylonitrile linker, is of significant interest in medicinal chemistry research. Compounds with similar structures, particularly those containing heterocyclic systems like thiazole, are frequently investigated for their potential biological activities . The acrylonitrile group can serve as a key pharmacophore in the design of molecules that target enzymes, while the thiazole ring is a common scaffold found in various bioactive molecules . The specific research applications and mechanism of action for this compound are areas of active exploration. Based on studies of analogous structures, such molecules may be explored as intermediates in the synthesis of more complex heterocyclic systems or evaluated for their inhibitory effects on therapeutic targets like cyclooxygenase-2 (COX-2) . Researchers are encouraged to consult the current scientific literature for the latest findings on this compound's properties and applications. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZARXQJQWLTRK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thiazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Research Findings and Gaps

Anticancer Potential: Thiazole-acrylonitrile hybrids with planar substituents (e.g., benzo[d]thiazole) show potent GI₅₀ values, suggesting the target compound’s 3-methoxyphenyl group could mimic this behavior .

Data Gaps : Melting points, solubility, and direct bioactivity data for the target compound are unavailable, necessitating further experimental validation.

Biological Activity

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, a thiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant case studies and research findings.

  • Molecular Formula : C21H19N3OS
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 450353-11-4

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promising results in inhibiting cancer cell proliferation.

Case Study Findings :

  • A study demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The compound showed an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating significant anticancer potential .
  • Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. Specifically, the methoxy group attached to the phenyl ring plays a crucial role in increasing the compound's efficacy .
CompoundCell LineIC50 Value (µg/mL)
This compoundHT291.61 ± 1.92
DoxorubicinHT29<1.0

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against various pathogens.

Research Findings :

  • In vitro studies have shown that thiazole compounds possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .
PathogenMIC Value (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

3. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties.

Findings from Animal Models :

  • A series of thiazole-based compounds were tested in animal models for anticonvulsant activity using the pentylenetetrazole (PTZ) seizure model. Certain derivatives exhibited significant protection against seizures, indicating potential therapeutic applications in epilepsy .

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